

# Milciclib Preclinical Profile at a Glance

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Milciclib Maleate

CAS No.: 802539-81-7

Cat. No.: S548113

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Aspect	Details
Drug Type	Small molecule, ATP-competitive kinase inhibitor [1] [2]
Primary Targets (IC <sub>50</sub> )	CDK2 (45 nM), CDK4 (160 nM), CDK7 (150 nM), TrkA (53 nM) [1]
Mechanism of Action	Inhibits CDKs and TrkA, induces G1 cell cycle arrest, promotes apoptosis and autophagy, impairs DNA damage repair (Rad51 inhibition) [1] [3] [4]
In Vitro Efficacy (IC <sub>50</sub> )	A2780 ovarian (0.2 µM), HCT116 colorectal (0.275 µM), RKO colorectal (0.403 µM) [1] [3] [4]
In Vivo Efficacy	Tumor growth inhibition in A2780 ovarian carcinoma xenograft model and K-Ras(G12D)LA2 mouse model (40 mg/kg, oral, twice daily) [1]
Key Combinations	Radiotherapy in colorectal cancer models, Gemcitabine in NSCLC models [3] [5] [4]

## Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments.

## Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol is used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of Milciclib [3] [4].

- **Cell Seeding:** Plate cells in 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.
- **Drug Treatment:** Add Milciclib to the culture medium and incubate the cells for 72 hours.
- **Viability Measurement:** Add 10  $\mu$ L of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability relative to untreated control cells. The IC<sub>50</sub> value is determined from the dose-response curve.

## Colony Formation Assay

This assay evaluates the long-term cytotoxic effects and the ability of a single cell to proliferate into a colony after drug treatment [3] [4].

- **Cell Seeding:** Seed 1,000 cells into each well of a 6-well plate.
- **Drug Treatment:** Treat cells with varying concentrations of Milciclib (e.g., 200, 400, 800 nM) for 72 hours.
- **Recovery and Staining:** After treatment, replace the medium with fresh, drug-free medium. Incubate the plates until visible colonies form (typically >50 cells per colony). Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
- **Quantification:** Count the number of stained colonies manually or using imaging software like ImageJ.

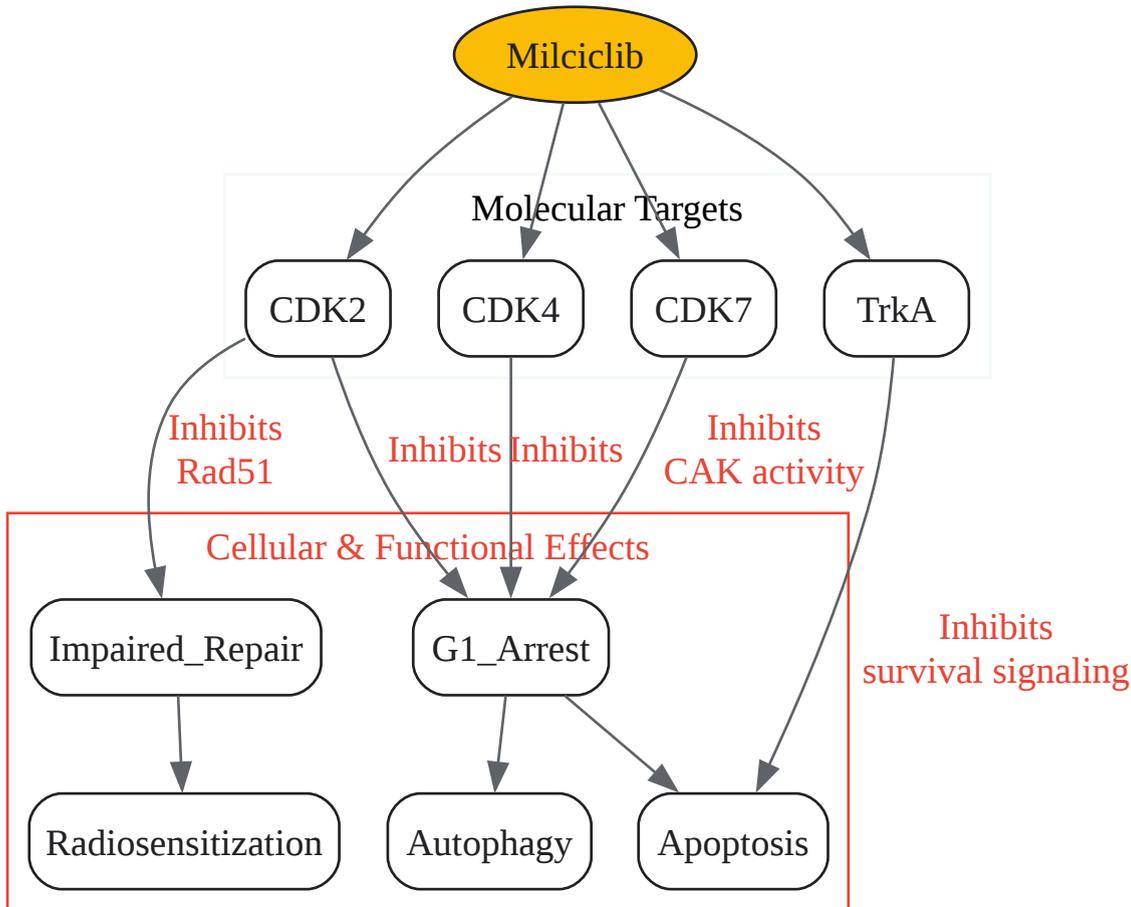
## Clonogenic Survival Assay with Irradiation

This method is specifically used to study the radiosensitizing effects of Milciclib [3] [4].

- **Cell Seeding and Drug Pre-treatment:** Seed cells at densities adjusted for the planned radiation dose (e.g., 2,000-6,000 cells per well in 6-well plates). Pre-treat cells with Milciclib.
- **Irradiation:** Irradiate cells at various single doses (e.g., 0, 2, 4, 8 Gy) using an X-ray irradiator.
- **Post-irradiation Culture:** Change the medium 2 days after irradiation. Continue to incubate the plates for up to 2 weeks.
- **Analysis:** Fix and stain colonies as in the colony formation assay. Calculate the sensitizer enhancement ratio (SER) to quantify the radiation-enhancing effect.

## Mechanism of Action and Experimental Workflow

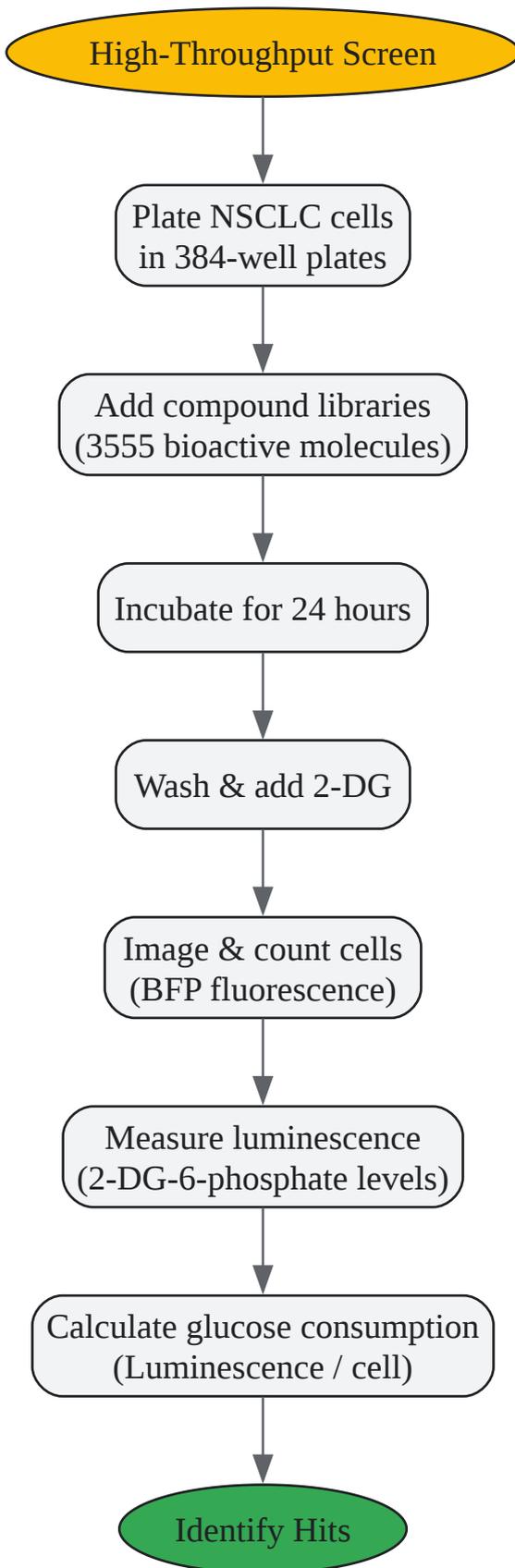
The following diagram illustrates the primary molecular mechanism of Milciclib and its functional consequences in cancer cells, based on the preclinical data.



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*Milciclib inhibits CDKs and TrkA, causing cell cycle arrest, death, and radiosensitization.*

The high-throughput screening workflow that identified Milciclib as a regulator of glucose consumption is summarized below.



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Workflow for high-throughput screening of glucose consumption inhibitors like Milciclib [6].

## Key Preclinical Insights

- **Overcoming Radioresistance:** Milciclib synergizes with radiotherapy in colorectal cancer, especially in radiation-resistant cells, by inhibiting Rad51-mediated DNA damage repair and disrupting cell cycle checkpoints [3] [4].
- **Metabolic Modulation:** In NSCLC with activated PI3K signaling, Milciclib inhibits CDK7, reducing RNA Polymerase II phosphorylation and downregulating SLC2A1 (GLUT1) transcription to block glucose consumption [6].
- **Reversing Chemoresistance:** Phase I data suggested Milciclib can reverse gemcitabine resistance in refractory NSCLC, supporting its clinical development in combination therapies [5].

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## References

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**Address:** Ontario, CA 91761, United States

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